Bicisate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

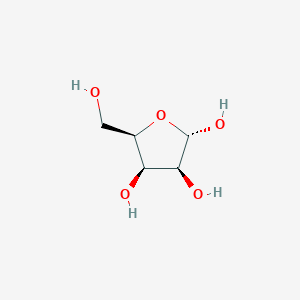

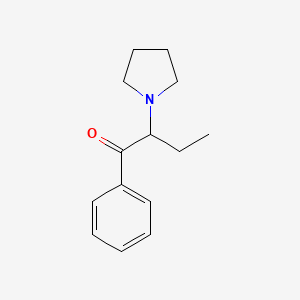

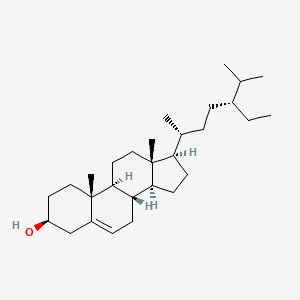

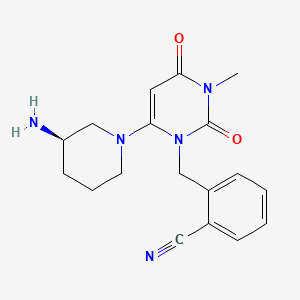

Bicisate, also known as ethyl cysteinate dimer (ECD), presents a molecular formula os N,N'-1,2-ethylene-di-yl-bis-L-cysteinate diethyl ester. It is usually complex with technetium Tc99m for its usage as a tracer to measure cerebral blood flow with single-photon emission computed tomography (SPECT). The complex of bicisate and technetium Tc99m as a kit was developed by Lantheus Medcl and FDA-approved on November 23, 1994.

Applications De Recherche Scientifique

Brain Perfusion Imaging in Chronic Brain Diseases

Bicisate, specifically 99mTc-bicisate, has been validated as a tracer for cerebral blood flow (CBF) distribution in humans, particularly in chronic brain diseases. A multicenter study showed its effectiveness in various conditions, such as senile dementia and epilepsy, but noted limitations in subacute stroke cases due to its failure to show reperfusion hyperemia (Lassen & Sperling, 1994).

Impurity Profiling

A study developed and evaluated a HPLC-UV-CAD method using a HILIC column for impurity profiling of bicisate. This research identified predominant impurities in bicisate, such as oxidation products and a monoester of ethylene dicysteine, contributing to a better understanding of its composition and potential variations (Wahl et al., 2018).

Ischemic Stroke Localization and Mechanism

99mTc-bicisate has demonstrated high specificity and sensitivity in localizing ischemic strokes through single photon emission computed tomography (SPECT) imaging. It assists in determining the underlying mechanism of a stroke, although its sensitivity varies across different stroke mechanisms (Brass et al., 1994).

Correlation with Regional Cerebral Blood Flow

In an acute stroke model in baboons, bicisate was used to measure regional cerebral blood flow. This study helped understand how bicisate quantitatively measures blood flow in ischemic tissue, revealing certain limitations in estimating blood flow at very low or high rates (Greenberg et al., 1994).

Retention Mechanism in Brain Imaging

Research on the retention mechanism of bicisate in brain perfusion imaging identified that certain analogues of bicisate, which are metabolized in primate brain tissue, are selectively trapped in the primate brain. This study's findings are significant for understanding bicisate's selective brain retention and metabolism (Walovitch et al., 1994).

Propriétés

Numéro CAS |

121251-02-3 |

|---|---|

Nom du produit |

Bicisate |

Formule moléculaire |

C12H24N2O4S2 |

Poids moléculaire |

324.5 g/mol |

Nom IUPAC |

ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate |

InChI |

InChI=1S/C12H24N2O4S2/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2/h9-10,13-14,19-20H,3-8H2,1-2H3/t9-,10-/m0/s1 |

Clé InChI |

RZQNBTMGBODDSK-UWVGGRQHSA-N |

SMILES isomérique |

CCOC(=O)[C@H](CS)NCCN[C@@H](CS)C(=O)OCC |

SMILES |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

SMILES canonique |

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC |

Apparence |

Solid powder |

melting_point |

196-198ºC |

Autres numéros CAS |

121251-02-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bicisate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-7-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1666895.png)